2,3-二溴-5-碘噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

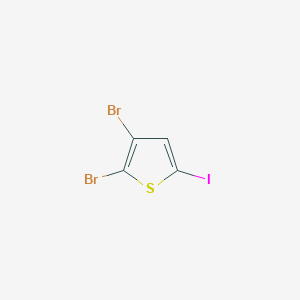

2,3-Dibromo-5-iodothiophene is a chemical compound with the molecular formula C4HBr2IS. Its molecular weight is 367.83 . It is a derivative of thiophene, a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

Thiophene derivatives, including 2,3-Dibromo-5-iodothiophene, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-iodothiophene consists of a five-membered ring with one sulfur atom, two bromine atoms, and one iodine atom .Chemical Reactions Analysis

Thiophene-based conjugated polymers, including 2,3-Dibromo-5-iodothiophene, exhibit exceptional optical and conductive properties. They are synthesized using organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura, and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-5-iodothiophene include a melting point of 59 °C, a predicted boiling point of 305.4±42.0 °C, and a predicted density of 2.758±0.06 g/cm3 .科学研究应用

聚合物合成和修饰

2,3-二溴-5-碘噻吩在聚合物化学领域发挥了重要作用,特别是在合成和修改基于噻吩的聚合物方面。例如,它已被用于精确合成嵌段共聚噻吩,这对于理解聚合条件和所得聚合物的结构性质至关重要。合成的嵌段共聚物表现出独特的物理性质,通过各种光谱和显微技术进行确认 (Ohshimizu & Ueda, 2008)。此外,该化合物参与固态合成途径,导致了导电聚合物的形成,如聚(3,4-乙二氧基噻吩)(PEDOT),这种材料在导电材料领域具有重要意义 (Meng et al., 2003)。

催化和反应机理研究

2,3-二溴-5-碘噻吩还在探索反应机理和催化方面发挥关键作用。涉及该化合物的研究揭示了反应途径的见解,并为噻吩衍生物的新合成方法的发展做出了贡献,有助于我们理解碘环化和偶联反应。例如,通过(Z)-硫代丁炔的碘环化合成3-碘噻吩提供了有关此类转化的选择性和效率的宝贵数据 (Santana et al., 2014)。

材料科学与工程

在材料科学领域,2,3-二溴-5-碘噻吩用于开发具有独特性能的新材料。例如,它参与合成和反应含有噻吩配体的单核和双核钯配合物突显了其在创造具有潜在应用的材料方面的实用性,从电子学到光子学 (Kim et al., 1999)。

光物理学和光化学

该化合物的作用延伸到光物理学和光化学研究,用于理解光诱导反应和过程。例如,研究了2-碘噻吩在各种溶剂中的光诱导反应,以了解底层机制和溶剂对反应途径的影响。这项研究有助于我们理解噻吩衍生物的光化学及其在光伏电池和其他光基技术中的潜在应用 (Herrera et al., 2011)。

安全和危害

While specific safety and hazard information for 2,3-Dibromo-5-iodothiophene is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

未来方向

Thiophene-based analogs, including 2,3-Dibromo-5-iodothiophene, have been the focus of a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions in the research and application of 2,3-Dibromo-5-iodothiophene could be in the field of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .

属性

IUPAC Name |

2,3-dibromo-5-iodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2IS/c5-2-1-3(7)8-4(2)6/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJCHTHMOAJBOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2IS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)

![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)

![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)